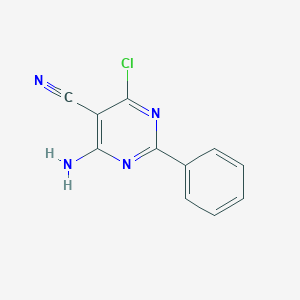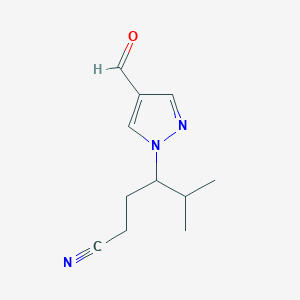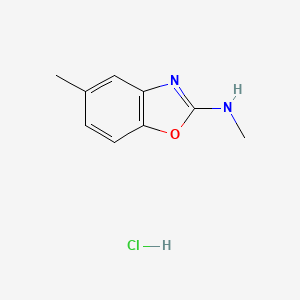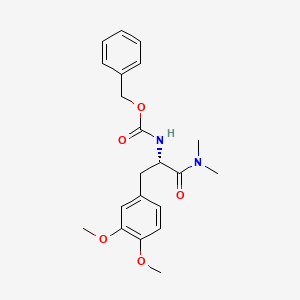
(2R)-1-(benzylideneamino)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a benzylideneamino group attached to the first carbon, a phenoxy group attached to the third carbon, and a hydroxyl group attached to the second carbon of a propane backbone. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable halogenated propane derivative.
Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde intermediate.
Industrial Production Methods: Industrial production of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of chiral catalysts or chiral starting materials can ensure the production of the ®-enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylideneamino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Chemistry:
Synthesis of Chiral Compounds: ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol can be used as a chiral building block in the synthesis of other optically active compounds.
Catalysis: It can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can be used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Pharmacokinetics: Studies can be conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical or mechanical properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Cell surface receptors involved in signal transduction.
Comparison with Similar Compounds
(S)-1-(Benzylideneamino)-3-phenoxypropan-2-ol: The enantiomer of the compound with the opposite configuration.
1-(Benzylideneamino)-3-phenoxypropan-2-ol: The racemic mixture containing both ®- and (S)-enantiomers.
1-(Benzylideneamino)-3-phenoxypropan-1-ol: A structural isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The ®-configuration provides specific optical activity and potential for enantioselective reactions.
Functional Groups: The combination of benzylideneamino, phenoxy, and hydroxyl groups offers unique reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-1-(benzylideneamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H17NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-11,15,18H,12-13H2/t15-/m1/s1 |
InChI Key |
LTIABFFHXDWZHJ-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC[C@H](COC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)




![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)


![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
